molecular formula C25H21N3O2 B430724 (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

Cat. No.: B430724
M. Wt: 395.5g/mol
InChI Key: ORKDDNHAHLVDKG-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a benzotriazole moiety, a methoxybenzylidene group, and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole derivative, followed by the formation of the methoxybenzylidene intermediate, and finally, the coupling with the dihydronaphthalenone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The benzotriazole moiety is known for its ability to stabilize radicals and participate in electron transfer reactions, which can contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the methoxybenzylidene group and the dihydronaphthalenone core distinguishes it from simpler benzotriazole derivatives .

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5g/mol

IUPAC Name

(2E)-2-[[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C25H21N3O2/c1-30-24-13-10-17(14-19-12-11-18-6-2-3-7-21(18)25(19)29)15-20(24)16-28-23-9-5-4-8-22(23)26-27-28/h2-10,13-15H,11-12,16H2,1H3/b19-14+

InChI Key

ORKDDNHAHLVDKG-XMHGGMMESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4

SMILES

COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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